molecular formula C8H9NaO5 B2789328 Endothal-disodium CAS No. 13114-29-9

Endothal-disodium

Cat. No.: B2789328
CAS No.: 13114-29-9
M. Wt: 208.145
InChI Key: KZPNUWRDSBFEFS-UHFFFAOYSA-M
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Description

Endothal-disodium, also known as Endothall, is a herbicide used for controlling terrestrial and aquatic plants . It is a potent, selective protein phosphatase 2A (PP2A) inhibitor and also inhibits protein phosphatase 1 (PP1) . It is considered safe in drinking water, but long-term consumption can cause stomach or intestinal problems .


Synthesis Analysis

Endothall in water samples can be directly analyzed by ion chromatography mass spectrometry (IC-MS). This method involves direct injection of water samples without labor-intensive sample preparation and achieves chromatographic separation in 10 minutes .


Molecular Structure Analysis

The IUPAC name for this compound is disodium 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate . The chemical formula is C8H8Na2O5 .


Physical and Chemical Properties Analysis

This compound is an odorless, white crystal with a melting point of 144°C . It has a very low vapor pressure at room temperature and is very soluble in water . Its density is 1.431 g/cm^3 at 15°C .

Scientific Research Applications

Aquatic Herbicide in Fishery Habitats

Endothal-disodium, identified as the disodium salt of 3,6-endoxohexahydrophthalic acid, has been evaluated for its effectiveness as an aquatic herbicide in fishery habitats. It was found to control approximately 50% of the 19 species of plants involved in 270 tests at concentrations of 0.5 to 10.0 ppmw, demonstrating a significant impact on submersed species of aquatic vegetation (Walker, 1963).

Dissipation and Effects on Aquatic Weeds and Fish

A study on the rates of dissipation, control of troublesome aquatic weeds, and toxicity to fish by this compound in farm reservoirs revealed that in some cases, initial concentrations dissipated to near the limit of detection in 8 to 20 days. This highlights its potential for use in environmental management with considerations for its ecological impacts (Yeo, 1970).

Application in Agriculture

This compound has been investigated for its efficacy as a chemical thinner of red 'Delicious' apple. The results indicated that it could effectively reduce crop load, improve fruit weight and size, and have minimal effects on pip numbers, suggesting its utility in specific agricultural applications (Bound & Jones, 1997).

Pre-Harvest Treatment of Legume Seed Crops

In a study involving legume seed crops, this compound was used as a desiccant. The results showed a reduction in moisture content but did not increase seed yields. This indicates its limited effectiveness in certain agricultural practices (Macvicar & Gibson, 2016).

Thinning Program for Apple Cultivation

Research on this compound as a blossom thinner in conjunction with 6-benzyladenine for red ‘Delicious’ apples demonstrated its effectiveness in thinning and improving fruit quality. The study highlights the chemical's potential in enhancing certain horticultural practices (Bound, 2001).

Desiccation of Potato Cultivars

This compound was compared to other desiccants for use in potato production. It was found to have no significant difference in desiccation compared to other formulations and did not adversely affect tuber parameters, suggesting its applicability in potato cultivation (Ivany, 2004).

Herbicides for Flowing Water

This compound was evaluated as an alternative to acrolein for controlling submerged aquatic plants in flowing water. It was found to be less effective than acrolein, indicating limitations in certain environmental control applications (Bowmer & Smith, 1984).

Mechanism of Action

Target of Action

Endothal-disodium, also known as Endothall, primarily targets Protein Phosphatase 2A (PP2A) and Protein Phosphatase 1 (PP1) . These proteins play a crucial role in many cellular processes, including cell growth, division, and death. By inhibiting these proteins, this compound can disrupt these processes and lead to the death of the target organisms .

Mode of Action

This compound acts as a potent inhibitor of PP2A and PP1 . It binds to these proteins and prevents them from performing their normal function of dephosphorylating other proteins. This disruption in protein phosphorylation can lead to changes in cellular processes and ultimately result in the death of the target organisms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the phosphorylation pathway. By inhibiting PP2A and PP1, this compound disrupts the balance of phosphorylation and dephosphorylation within the cell . This can affect a variety of downstream effects, including alterations in cell growth, division, and death .

Pharmacokinetics

It is known that the compound is used as a herbicide for both terrestrial and aquatic plants , suggesting that it is likely to be absorbed and distributed within these organisms. The metabolism and excretion of this compound would be expected to occur through natural biological processes.

Result of Action

This compound has been found to be particularly effective in controlling pondweeds, Potamogeton spp . It is applied to a number of emergent and submerged aquatic species . var. glabrescens, although defoliation did occur .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its degradation in soil is expected to be rapid under aerobic conditions, with a reported half-life of 4 to 9 days . Its persistence in soil may be prolonged by adsorption to organic matter or by factors inhibiting microbial activity . If released to water, this compound should rapidly biodegrade under aerobic conditions (half-life approximately 1 week or less) and biodegrade more slowly under anaerobic conditions .

Future Directions

Endothall has been used to manage submerged aquatic vegetation for over 50 years . It damages the cells of susceptible plants at the point of contact but does not affect areas untouched by the herbicide, like roots or tubers . This suggests potential for continued use in aquatic weed management.

Biochemical Analysis

Biochemical Properties

Endothal-disodium is known to interact with protein phosphatase 2A (PP2A) and protein phosphatase 1 (PP1), acting as an inhibitor . The nature of these interactions involves the binding of this compound to these enzymes, thereby inhibiting their activity.

Cellular Effects

This compound has been observed to have significant effects on various types of cells. For instance, it has been found to be highly toxic to mammals . In aquatic organisms, it has been shown to cause defoliation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules such as PP2A and PP1 . By binding to these enzymes, this compound inhibits their activity, leading to changes in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For instance, it has been found to be particularly effective in controlling pondweeds

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, it has been found to be more than 50% effective on submersed aquatic plants at rates in excess of 2.5 ppmw .

Metabolic Pathways

Given its known interactions with enzymes such as PP2A and PP1 , it is likely that this compound plays a role in the metabolic pathways regulated by these enzymes.

Transport and Distribution

This compound is expected to rapidly biodegrade under aerobic conditions . It should be highly mobile in soil; however, rapid degradation would limit the extent of leaching .

Subcellular Localization

Given its known interactions with enzymes such as PP2A and PP1 , it is likely that this compound is localized to the compartments or organelles where these enzymes are found.

Properties

IUPAC Name

disodium;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHVZWWRFMCBAZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041899
Record name Disodium endothal
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Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow granular powder with an odor like meat; [Scientific Protein Laboratories MSDS]
Record name Pancrelipase
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CAS No.

53608-75-6, 129-67-9
Record name Pancrelipase
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Record name Disodium endothal
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Record name Pancrelipase
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Record name Endothal-sodium
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Customer
Q & A

Q1: What is the mechanism of action of Endothal-disodium in inducing defoliation?

A: While the exact mechanism is not fully elucidated in the provided research, this compound appears to induce defoliation in a manner similar to naturally abscising leaves. This involves secondary cell division within the abscission zone of the plant. [] Further research indicates that this compound accelerates ethylene production in cotton leaves. [] This suggests a potential link between ethylene production and the compound's defoliation activity. Research also suggests that this compound might influence the balance between auxin and ethylene in the plant, further contributing to leaf abscission. []

Q2: Are there any known cases of plant species developing resistance to this compound?

A: Yes. Research has demonstrated that sugar beets exhibit varying degrees of tolerance to this compound. [] Some sugar beet varieties display significant injury at rates necessary for weed control, while others show minimal to no damage. This suggests inherent genetic differences in tolerance within the species. [] This finding highlights the potential for developing this compound-tolerant sugar beet cultivars through selective breeding programs.

Q3: What analytical methods are used to study the effects of this compound on plants?

A: The research employed various methods to analyze the effects of this compound. Microscopic techniques were used to observe anatomical changes in cotton pulvinoid structures at different stages of maturity and after this compound treatment. [] This allowed researchers to visualize the cellular processes involved in leaf abscission. Additionally, researchers measured ethylene and carbon dioxide evolution from cotton leaves treated with this compound. [] This provided insights into the physiological changes and potential mechanisms underlying the compound's defoliation activity.

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